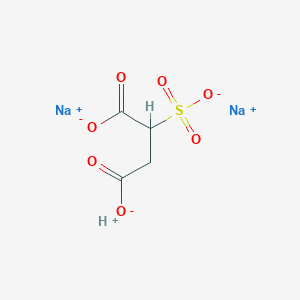

Disodium sulfosuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;hydron;2-sulfonatobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGZBMRVDHKMKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-03-0 | |

| Record name | Disodium sulfosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM SULFOSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disodium Sulfosuccinates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of disodium (B8443419) sulfosuccinates, focusing on two prominent examples: Disodium Lauryl Sulfosuccinate (B1259242) and Dioctyl Sodium Sulfosuccinate (Docusate Sodium). These anionic surfactants are widely utilized in the pharmaceutical, cosmetic, and chemical industries for their excellent emulsifying, wetting, and dispersing properties. This document outlines detailed experimental protocols, purification techniques, and analytical methods for purity assessment, tailored for a laboratory setting.

Synthesis of Disodium Sulfosuccinates

The synthesis of disodium sulfosuccinates is typically a two-step process involving an esterification reaction followed by a sulfonation reaction. The general pathway is illustrated below.

General Reaction Pathway

The synthesis begins with the esterification of maleic anhydride (B1165640) with a fatty alcohol to form a dialkyl maleate (B1232345) intermediate. This intermediate is then sulfonated using sodium bisulfite to yield the final disodium sulfosuccinate product.

Caption: General two-step synthesis pathway for disodium sulfosuccinates.

Experimental Protocols

The following sections provide detailed laboratory-scale protocols for the synthesis of Dioctyl Sodium Sulfosuccinate (Docusate Sodium) and a representative protocol for Disodium Lauryl Sulfosuccinate.

Synthesis of Dioctyl Sodium Sulfosuccinate (Docusate Sodium)

This protocol is adapted from established industrial and laboratory methods.[1]

Step 1: Esterification to form Di-(2-ethylhexyl) Maleate

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.

-

Reactant Charging: To the flask, add 2-ethylhexanol and maleic anhydride. A catalyst, such as p-toluenesulfonic acid, can be added to accelerate the reaction. For a more environmentally friendly approach, a heterogeneous catalyst like Amberlyst-15 can be used.[2]

-

Reaction Conditions: Heat the mixture to a temperature of 115°C and maintain for approximately 3 hours.[1] Subsequently, increase the temperature to 185-205°C and continue the reaction for another 4-5 hours to drive the esterification to completion.[1]

-

Work-up: After the reaction, cool the mixture to 60°C. If a homogeneous catalyst was used, it can be neutralized with an alkali solution. The crude di-(2-ethylhexyl) maleate can be filtered to remove any solid byproducts.[1]

Step 2: Sulfonation to form Docusate (B154912) Sodium

-

Reactant Charging: In a separate reaction vessel, prepare an aqueous solution of sodium bisulfite. Add the crude di-(2-ethylhexyl) maleate to this solution with vigorous stirring.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-115°C) and maintain for 3-6 hours.[3] The reaction progress can be monitored by testing for the presence of unreacted sulfite.

-

Initial Product Isolation: After the reaction is complete, the crude docusate sodium is obtained. This product will be in an aqueous solution and will require purification.

Synthesis of Disodium Lauryl Sulfosuccinate

The synthesis of disodium lauryl sulfosuccinate follows a similar two-step process.[4][5][6]

Step 1: Esterification to form Lauryl Maleate

-

Apparatus Setup: A similar setup to the docusate sodium synthesis is used.

-

Reactant Charging: Charge the reaction flask with lauryl alcohol and maleic anhydride.

-

Reaction Conditions: The esterification is typically carried out at elevated temperatures, and a catalyst may be used to improve the reaction rate.[4]

-

Work-up: The resulting lauryl maleate is then carried forward to the next step.

Step 2: Sulfonation to form Disodium Lauryl Sulfosuccinate

-

Reactant Charging: The lauryl maleate is reacted with an aqueous solution of sodium bisulfite.[4]

-

Reaction Conditions: The mixture is heated to facilitate the sulfonation reaction.

-

Neutralization and Isolation: The resulting lauryl sulfosuccinic acid is neutralized with a sodium base (e.g., sodium hydroxide) to form the disodium salt.[7] The crude product is then subjected to purification.

Purification of Disodium Sulfosuccinates

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts.

Recrystallization

Recrystallization is an effective method for purifying solid disodium sulfosuccinates.[1][8][9]

Protocol for Docusate Sodium Purification:

-

Dissolution: Dissolve the crude docusate sodium in anhydrous methanol. A small amount of activated carbon can be added to remove colored impurities.[4]

-

Filtration: Filter the solution to remove the activated carbon and any insoluble materials.

-

Crystallization: Add water to the filtrate to create an alcohol-water solvent system. Cool the solution to -5°C to induce crystallization. The hydrated crystals of docusate sodium will precipitate out.[4]

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: To obtain the anhydrous form, dissolve the hydrated crystals in absolute ethanol (B145695) and remove the solvent under reduced pressure using a rotary evaporator.[4]

Liquid-Liquid Extraction

For crude products in an aqueous solution, liquid-liquid extraction can be employed to remove water-soluble impurities. An organic solvent in which the this compound is soluble, but the impurities are not, would be chosen.

Column Chromatography

For laboratory-scale purification requiring high purity, column chromatography can be utilized. Given the anionic nature of sulfosuccinates, reversed-phase chromatography is a suitable technique.

General Protocol for Anionic Surfactant Purification:

-

Stationary Phase: A C8 or C18 reversed-phase silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often effective. The buffer helps to control the ionization of the sulfonate group and improve peak shape.

Data Presentation

The following tables summarize key quantitative data for the synthesis and analysis of disodium sulfosuccinates.

Table 1: Synthesis and Purification of Docusate Sodium

| Parameter | Value | Reference |

| Esterification Reactants | ||

| 2-Ethylhexanol | 260-273 kg | [1] |

| Maleic Anhydride | 98 kg | [1] |

| Catalyst (p-toluenesulfonic acid) | 0.1 kg | [1] |

| Esterification Conditions | ||

| Initial Temperature | 60-90°C | [1] |

| Final Temperature | 185-200°C | [1] |

| Reaction Time | 5-7 hours | [1] |

| Sulfonation Reactants | ||

| Di-(2-ethylhexyl) Maleate | (from above) | |

| Sodium Bisulfite | (molar excess) | |

| Purification by Recrystallization | ||

| Solvent System | Methanol-Water | [4] |

| Crystallization Temperature | -5°C | [4] |

| Overall Yield and Purity | ||

| Overall Yield | 68.0% | [4] |

| Final Purity (by HPLC) | 99.5% | [4] |

Table 2: Analytical Methods for Purity Assessment

| Analytical Method | Parameters | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | |||

| Column | Reversed-phase C18 or C8 | Purity assay, quantification of impurities | [10][11] |

| Mobile Phase | Acetonitrile/Water with ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) or buffer (e.g., ammonium acetate) | Separation of sulfosuccinate from related substances | [10][12] |

| Detector | UV (214 nm) or Evaporative Light Scattering Detector (ELSD) | Detection of non-chromophoric sulfosuccinates | [12][13] |

| Titration | |||

| Titrant | Tetrabutylammonium iodide | Assay of docusate sodium | [14] |

| Indicator | Bromophenol blue in a two-phase system (chloroform/water) | Endpoint determination | [14] |

| Spectroscopy | |||

| Fourier-Transform Infrared (FTIR) | KBr pellet or thin film | Identification of functional groups (ester, sulfonate) | [15] |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR in a suitable deuterated solvent | Structural elucidation and confirmation | [15] |

Visualization of Workflows

Synthesis and Purification Workflow for Docusate Sodium

Caption: Laboratory workflow for the synthesis and purification of docusate sodium.

Analytical Workflow for Purity Assessment

Caption: Analytical workflow for assessing the purity and confirming the structure.

Safety Precautions

The synthesis of disodium sulfosuccinates involves the handling of hazardous chemicals. It is imperative to adhere to strict laboratory safety protocols.

-

Maleic Anhydride: Corrosive and a respiratory sensitizer. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Bisulfite: Harmful if swallowed and can cause serious eye irritation. May release toxic sulfur dioxide gas upon contact with acids. Handle in a well-ventilated area with appropriate PPE.

-

Fatty Alcohols (Lauryl Alcohol, 2-Ethylhexanol): May cause skin and eye irritation. Handle with appropriate PPE.

-

Solvents (Methanol, Ethanol, Toluene): Flammable and toxic. Use in a fume hood and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. An emergency eyewash and safety shower should be readily accessible.

This guide provides a foundational understanding and practical protocols for the laboratory synthesis and purification of disodium sulfosuccinates. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements.

References

- 1. mt.com [mt.com]

- 2. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 4. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 5. Disodium Laureth Sulfosuccinate (DLS) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 6. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 7. specialchem.com [specialchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the stabilizer elimination during the washing step of charged PLGA microparticles utilizing a novel HPLC-UV-ELSD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disodium Laureth Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]

- 15. researchgate.net [researchgate.net]

Physicochemical Properties of Disodium Sulfosuccinate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of disodium (B8443419) sulfosuccinate (B1259242) surfactants in aqueous solutions. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these compounds for their surface-active properties. This document summarizes key quantitative data, details common experimental methodologies for their determination, and illustrates the fundamental principles of their behavior in solution.

Introduction to Disodium Sulfosuccinates

Disodium sulfosuccinates are a versatile class of anionic surfactants known for their excellent emulsifying, wetting, and dispersing properties.[1] Structurally, they consist of a sulfonate group and a carboxyl group as hydrophilic heads, attached to one or two hydrophobic alkyl chains via an ester linkage. The length and branching of these alkyl chains significantly influence their solubility and surface activity. A common example is disodium lauryl sulfosuccinate, derived from lauryl alcohol.[2] Due to their mildness and low irritation potential compared to other anionic surfactants like sodium lauryl sulfate (B86663) (SLS), they are widely used in personal care products, pharmaceuticals, and various industrial applications.[1][2] Understanding their behavior in aqueous solutions is critical for optimizing formulations and ensuring product performance and stability.

Core Physicochemical Properties

The behavior of disodium sulfosuccinates in aqueous solution is characterized by several key parameters, including their ability to reduce surface tension and to self-assemble into micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in the bulk solution begin to spontaneously associate to form larger aggregates known as micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, which adsorb at interfaces, leading to a significant decrease in surface tension.[3] Above the CMC, the interface becomes saturated, and further addition of the surfactant results in the formation of more micelles, while the monomer concentration remains relatively constant.[4] Consequently, properties such as surface tension and molar conductivity show a distinct change in their concentration dependence at the CMC.[4][5]

Surface Tension at CMC (γ_cmc)

The surface tension at the CMC (γ_cmc) represents the maximum reduction in the surface tension of the solvent that a surfactant can achieve.[6] It is a measure of the surfactant's effectiveness in lowering the surface energy at the air-water interface. A lower γ_cmc indicates a more effective surfactant for applications requiring significant surface tension reduction.

Krafft Temperature (Krafft Point)

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low, and it exists as hydrated crystals rather than forming micelles, even at concentrations above the CMC. At the Krafft temperature, there is a sharp increase in solubility, allowing for micelle formation. Disodium lauryl sulfosuccinate is noted to have a high Krafft point of approximately 50°C, making it difficult to handle at room temperature where it may exist as a paste.[2][7]

Aggregation Number (N_agg)

The aggregation number is the average number of individual surfactant monomers that associate to form a single micelle.[8] This number is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution.[9] The aggregation number, along with the hydrodynamic radius, defines the size and morphology of the micelles.

Quantitative Data for Disodium Sulfosuccinate Derivatives

Direct and consistent quantitative data for simple disodium lauryl sulfosuccinate is sparse, with some studies noting the absence of a clear CMC inflection point.[10] The data presented below is for several common derivatives, highlighting the influence of molecular structure on physicochemical properties.

Table 1: Physicochemical Properties of Disodium Lauryl Sulfosuccinate (diSLSS)

| Property | Value | Conditions | Source(s) |

| CMC | No inflection point observed | Surface Tension Measurement | [10] |

| Surface Tension Reduction | to 26 mN/m | Aqueous solution | [10] |

| Krafft Point | ~50 °C | Not specified | [2][7] |

| Aggregate Size | ~160 nm | Dynamic Light Scattering | [10] |

Table 2: Physicochemical Properties of Disodium Laureth Sulfosuccinates (DLS)

| Surfactant | Property | Value | Conditions | Source(s) |

| Disodium Laureth (3) Sulfosuccinate | γ_eq | 25-32 mN/m | Wilhelmy Plate Method | [10][11] |

| CMC | Lowest among tested laureths | Not specified | [11] | |

| Disodium Laureth (6) Sulfosuccinate | γ_eq | 25-32 mN/m | Wilhelmy Plate Method | [10][11] |

Table 3: Physicochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate (AG-SS)

| Property | Value | Conditions | Source(s) |

| CMC | 2.59 × 10⁻⁴ mol/L | 25 °C | [6] |

| γ_cmc | 35.21 mN/m | 25 °C | [6] |

Experimental Protocols

The determination of the physicochemical properties of surfactants relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring CMC, surface tension, and micelle size.

Tensiometry for CMC and γ_cmc Determination

Tensiometry is the most direct method for determining the CMC and γ_cmc by measuring the surface tension of a surfactant solution as a function of its concentration.[3]

Methodology:

-

Solution Preparation: A stock solution of the this compound is prepared in ultrapure water. A series of dilutions are then made to cover a wide concentration range, typically on a logarithmic scale, spanning the expected CMC.[12]

-

Instrumentation: A tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used.[12][13] The instrument measures the force exerted on the plate or ring as it interacts with the liquid surface.

-

Measurement: The platinum plate or ring is cleaned thoroughly (typically by flaming) before each measurement to ensure complete wetting. The surface tension of each dilution is measured at a constant temperature (e.g., 25 °C).[12]

-

Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).[14] The resulting plot typically shows two linear regions: a steep decrease in surface tension below the CMC and a plateau region above the CMC.[15] The CMC is determined from the intersection of the two extrapolated lines.[3] The surface tension value in the plateau region is taken as the γ_cmc.

Conductometry for CMC Determination

For ionic surfactants like this compound, conductometry offers a simple and precise method for CMC determination. It is based on the change in the molar conductivity of the solution upon micelle formation.[5]

Methodology:

-

Solution Preparation: A series of surfactant solutions of varying concentrations are prepared in deionized water.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used.[12] The measurements should be carried out in a thermostated bath to maintain a constant temperature (e.g., 25 °C).[16]

-

Measurement: The specific conductivity (κ) of each solution is measured. Below the CMC, the surfactant acts as a simple electrolyte, and conductivity increases linearly with concentration. Above the CMC, the newly formed micelles are much larger and have lower mobility than the free monomers. Additionally, a fraction of the counter-ions become associated with the micelles, further reducing the increase in conductivity with concentration.[17]

-

Data Analysis: A plot of specific conductivity (κ) versus surfactant concentration is generated. The plot will display two lines with different slopes.[5] The point of intersection of these two lines corresponds to the CMC.[16]

Dynamic Light Scattering (DLS) for Micelle Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size (hydrodynamic diameter) of particles and molecules in suspension, such as micelles.[18]

Methodology:

-

Sample Preparation: Surfactant solutions are prepared at concentrations above the CMC. To ensure accuracy, the solutions must be free of dust and other particulates. This is typically achieved by filtering the sample through a microporous filter (e.g., 0.22 µm) directly into a clean cuvette.[19]

-

Instrumentation: A DLS instrument equipped with a laser light source and a photodetector is used. The instrument should be allowed to warm up to ensure laser stability.[19] The temperature of the sample holder is controlled, and the viscosity and refractive index of the solvent at that temperature are entered into the software.[19][20]

-

Measurement: The cuvette is placed in the instrument, and the sample is illuminated by the laser. The detector measures the time-dependent fluctuations in the intensity of the light scattered by the micelles, which are undergoing Brownian motion.[18]

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient (D). The hydrodynamic diameter (d_H) of the micelles is then determined using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The result is often presented as a size distribution plot.[19]

Visualization of Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

References

- 1. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. researchgate.net [researchgate.net]

- 7. WO2021021758A1 - Disodium lauryl sulfosuccinate composition - Google Patents [patents.google.com]

- 8. Aggregation number - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. Virtual Labs [csc-iiith.vlabs.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. muser-my.com [muser-my.com]

The Influence of Electrolytes on the Aggregation Behavior of Disodium Sulfosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of electrolytes in modulating the aggregation behavior of disodium (B8443419) sulfosuccinate (B1259242) surfactants, a class of compounds widely utilized in pharmaceutical and industrial applications for their excellent surface-active properties. Understanding how salts influence the formation and characteristics of their micelles is paramount for optimizing formulations, enhancing drug delivery systems, and controlling interfacial phenomena. This document provides a comprehensive overview of the effects of common electrolytes on key micellar parameters, detailed experimental protocols for their characterization, and visual representations of the underlying principles.

Core Principles: Electrolyte Effects on Micellization

The addition of electrolytes to aqueous solutions of ionic surfactants like disodium sulfosuccinates, particularly the well-studied dioctyl sulfosuccinate (AOT), significantly alters their self-assembly into micelles. The primary mechanisms behind these changes are rooted in the reduction of electrostatic repulsion between the charged head groups of the surfactant monomers.

Key Impacts of Electrolytes:

-

Reduction of Critical Micelle Concentration (CMC): Electrolytes introduce counterions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) that screen the electrostatic repulsion between the anionic sulfosuccinate head groups. This shielding effect facilitates the aggregation of surfactant monomers into micelles at lower concentrations. Generally, the effectiveness of an electrolyte in reducing the CMC increases with the valency of the counterion (divalent cations are more effective than monovalent ones) and can also be influenced by the specific ion's size and hydration properties.

-

Increase in Micelle Size and Aggregation Number: With the repulsion between head groups diminished, surfactant molecules can pack more tightly, leading to the formation of larger micelles with a higher number of constituent monomers (aggregation number). This can also induce a change in micelle shape from spherical to more elongated or rod-like structures, especially at higher salt concentrations.

-

Alteration of Micellar Hydrodynamics: The increase in micelle size and potential changes in shape directly impact the hydrodynamic radius of the micelles, a parameter that can be experimentally determined using techniques like Dynamic Light Scattering (DLS).

Quantitative Data Summary

The following tables summarize the quantitative effects of various electrolytes on the critical micelle concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh) of disodium dioctyl sulfosuccinate (AOT). It is important to note that these values are compiled from various studies and experimental conditions may vary.

Table 1: Effect of Electrolytes on the Critical Micelle Concentration (CMC) of Disodium Dioctyl Sulfosuccinate (AOT)

| Electrolyte | Concentration (mM) | Temperature (°C) | CMC (mM) |

| None | - | 25 | 2.5 - 3.0 |

| NaCl | 15 | 25 | ~0.45 |

| NaCl | 50 | 25 | ~0.15 |

| KCl | 50 | 25 | Data not readily available in a comparative context |

| CaCl₂ | 10 | 25 | ~0.1 |

| MgCl₂ | 10 | 25 | Data not readily available in a comparative context |

Note: The CMC of AOT is sensitive to temperature and the presence of impurities.

Table 2: Effect of Electrolytes on the Aggregation Number (Nagg) of Disodium Dioctyl Sulfosuccinate (AOT) Micelles

| Electrolyte | Concentration (mM) | Temperature (°C) | Aggregation Number (Nagg) |

| None | - | 25 | 15 - 30 |

| NaCl | 100 | 25 | ~60 |

| CaCl₂ | 50 | 25 | Significantly larger than with NaCl |

| KCl | - | - | Data not readily available in a comparative context |

| MgCl₂ | - | - | Data not readily available in a comparative context |

Note: The aggregation number can be highly dependent on the surfactant concentration above the CMC.

Table 3: Effect of Electrolytes on the Hydrodynamic Radius (Rh) of Disodium Dioctyl Sulfosuccinate (AOT) Micelles

| Electrolyte | Concentration (mM) | Temperature (°C) | Hydrodynamic Radius (Rh) (nm) |

| None | - | 25 | 1.5 - 2.0 |

| NaCl | 100 | 25 | ~3.0 |

| CaCl₂ | 50 | 25 | Larger than with NaCl, indicating more significant micellar growth |

| KCl | - | - | Data not readily available in a comparative context |

| MgCl₂ | - | - | Data not readily available in a comparative context |

Note: The hydrodynamic radius is an intensity-weighted average and can be influenced by the presence of larger aggregates.

Experimental Protocols

Accurate characterization of the aggregation behavior of disodium sulfosuccinate in the presence of electrolytes requires precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plotted data indicates the onset of micelle formation.

A. Surface Tensiometry

-

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant forms micelles in the bulk solution, leading to a plateau in the surface tension.

-

Apparatus: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of the this compound in deionized water.

-

Prepare a series of dilutions of the stock solution with deionized water and with the desired electrolyte solution at a fixed concentration.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each solution, starting from the most dilute to the most concentrated, ensuring the measuring probe is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

B. Conductivity Measurement

-

Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot.

-

Apparatus: A calibrated conductivity meter with a temperature-controlled cell.

-

Procedure:

-

Prepare a stock solution of the this compound in deionized water.

-

Prepare a series of dilutions in deionized water and in the desired electrolyte solution.

-

Measure the conductivity of each solution, ensuring thermal equilibrium is reached for each measurement.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is determined from the intersection of the two linear segments of the plot.

-

Determination of Micelle Aggregation Number (Nagg) by Fluorescence Quenching

-

Principle: This steady-state method relies on the quenching of a fluorescent probe that is solubilized within the micelles by a quencher molecule that also partitions into the micelles. The quenching efficiency is related to the number of quencher molecules per micelle, which in turn depends on the micelle concentration.

-

Apparatus: A spectrofluorometer.

-

Reagents:

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride or a hydrophobic quencher like benzophenone)

-

This compound solution at a concentration significantly above its CMC.

-

Electrolyte solution.

-

-

Procedure:

-

Prepare a stock solution of the surfactant in the desired electrolyte solution at a concentration well above the CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).

-

Prepare a series of solutions with a fixed concentration of the surfactant and the probe, and varying concentrations of the quencher.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of the probe in each solution at its emission maximum.

-

The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics of quencher distribution among the micelles: ln(I₀ / I) = [Quencher]micelle / [Micelle] where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

[Quencher]micelle is the concentration of the quencher in the micellar phase.

-

[Micelle] is the concentration of micelles, which can be expressed as ([Surfactant] - CMC) / Nagg.

-

-

By plotting ln(I₀ / I) against [Quencher]micelle, the micelle concentration and subsequently the aggregation number can be determined from the slope.

-

Determination of Hydrodynamic Radius (Rh) by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

-

Apparatus: A Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare a series of surfactant solutions at a concentration above the CMC in the desired electrolyte solutions.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.

-

Place the cuvette in the temperature-controlled sample holder of the DLS instrument and allow it to equilibrate.

-

Perform the DLS measurement, collecting the autocorrelation function of the scattered light intensity.

-

The instrument's software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows described in this guide.

Caption: Electrolyte influence on micelle formation.

Caption: Workflow for CMC determination.

Caption: Workflow for DLS measurement.

Conclusion

The aggregation behavior of this compound is highly sensitive to the presence of electrolytes. The addition of salts leads to a decrease in the CMC and an increase in micelle size and aggregation number, with divalent cations generally exerting a more pronounced effect than monovalent cations. A thorough understanding and precise measurement of these changes are crucial for the effective application of these versatile surfactants in various scientific and industrial fields, particularly in the formulation of drug delivery systems where micellar properties can significantly impact bioavailability and stability. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and professionals working in these areas.

An In-depth Technical Guide to Disodium Sulfosuccinate: Molecular Structure and Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and surfactant properties of disodium (B8443419) sulfosuccinates, a class of anionic surfactants widely utilized in various scientific and industrial applications, including pharmaceuticals and personal care products. This document delves into the key characteristics of two prominent members of this family: Disodium Lauryl Sulfosuccinate (B1259242) and Disodium Laureth Sulfosuccinate.

Molecular Structure

Disodium sulfosuccinates are characterized by a hydrophilic sulfosuccinate head group and a hydrophobic alkyl chain. The general structure consists of a succinic acid backbone that is esterified with a fatty alcohol and sulfonated. The presence of two carboxylate groups and a sulfonate group imparts a strong anionic charge and significant water solubility.

Disodium Lauryl Sulfosuccinate possesses a C12 alkyl chain (lauryl group) directly esterified to the succinic acid moiety. Its structure lacks an ethoxylated chain.

Disodium Laureth Sulfosuccinate , in contrast, features a lauryl group that is first ethoxylated (reacted with ethylene (B1197577) oxide) before being esterified to the sulfosuccinic acid. The degree of ethoxylation can vary, which influences its properties. The presence of the ether linkages in the polyethylene (B3416737) glycol chain enhances its water solubility and affects its interfacial properties.

In-Depth Technical Guide: Hydrolysis Kinetics of Disodium Sulfosuccinate Under Acidic and Alkaline Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of disodium (B8443419) sulfosuccinate (B1259242), a common surfactant in various industrial and pharmaceutical applications. Understanding the stability of this compound under different pH and temperature conditions is critical for formulation development, product stability testing, and ensuring efficacy. This document outlines the fundamental principles of its degradation, presents available kinetic data, details experimental protocols for its study, and visualizes the underlying chemical processes.

Introduction to Disodium Sulfosuccinate and its Hydrolysis

Disodium sulfosuccinates are anionic surfactants characterized by a sulfonate group and two ester linkages, which impart surface-active properties. A prominent example is Disodium Laureth Sulfosuccinate (DLS), widely used in personal care products for its mildness and foaming capabilities. The ester functionalities, however, make these molecules susceptible to hydrolysis, a chemical breakdown reaction with water. This degradation is significantly influenced by the pH and temperature of the environment.

The hydrolysis of this compound results in the cleavage of one or both of its ester bonds, leading to the formation of sulfosuccinic acid and the corresponding alcohol(s). This process can impact the performance and stability of formulations containing these surfactants. The rate of hydrolysis is generally accelerated in both acidic and alkaline conditions, with a region of maximum stability typically observed in the slightly acidic to neutral pH range. For many commercial disodium laureth sulfosuccinate products, the optimal stability is found between pH 5.0 and 7.0.[1] Hydrolysis is also accelerated by temperatures above 30°C.[2]

Hydrolysis Mechanisms

The hydrolysis of the ester linkages in this compound proceeds through different mechanisms under acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is a reversible reaction catalyzed by hydronium ions (H₃O⁺).[3][4][5] The reaction begins with the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst.

Alkaline Hydrolysis (Saponification)

In alkaline conditions, the hydrolysis is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester.[3][4][5] This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. This process is also known as saponification. The reaction is considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[4]

Quantitative Data on Hydrolysis Kinetics

Table 1: Factors Influencing the Hydrolysis Rate of Disodium Sulfosuccinates

| Parameter | Effect on Hydrolysis Rate | Remarks |

| pH | Rate is lowest in the pH range of 5.0-7.0. The rate increases significantly in strongly acidic (pH < 5) and alkaline (pH > 7) conditions.[2] | Acid- and base-catalyzed hydrolysis mechanisms dominate at low and high pH, respectively. |

| Temperature | The rate of hydrolysis increases with increasing temperature.[2] Significant hydrolysis can occur at temperatures above 30°C.[2] | The relationship between temperature and the rate constant is described by the Arrhenius equation. |

| Ionic Strength | The effect of ionic strength on the reaction rate is a factor to consider in kinetic studies.[6] | The effect can be complex and depends on the specific ions present in the solution. |

A study on the hydrolysis of thiol-acrylate photopolymers, which also contain ester linkages, demonstrated a clear quantitative relationship between pH and the hydrolysis rate. When the buffer pH was increased from 7.4 to 8.0, the rate of ester hydrolysis increased from 0.074 ± 0.003 to 0.28 ± 0.005 days⁻¹.[7] This highlights the sensitivity of ester hydrolysis to even small changes in alkaline pH.

Experimental Protocols for Studying Hydrolysis Kinetics

The following is a generalized experimental protocol for determining the hydrolysis rate constants of this compound, based on established methodologies for studying the hydrolysis of organic compounds.[2][8]

Materials and Equipment

-

This compound of known purity

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)

-

High-purity water

-

Constant temperature bath or incubator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

-

Reagents for mobile phase preparation (e.g., acetonitrile (B52724), water, buffer salts)

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of this compound hydrolysis.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of a known concentration in high-purity water.

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).

-

-

Initiation of Hydrolysis:

-

For each pH to be studied, add a known volume of the this compound stock solution to a volumetric flask and dilute with the appropriate buffer solution to achieve the desired final concentration.

-

Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 50°C).

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the expected rate of hydrolysis.

-

If necessary, quench the reaction in the aliquot immediately to stop further hydrolysis. This can be achieved by neutralization (e.g., adding a strong acid to an alkaline solution or a strong base to an acidic solution) or by rapid cooling.

-

-

Analytical Method:

-

Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

-

Data Analysis

-

Determination of Rate Constants:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature.

-

If the plot is linear, the hydrolysis follows pseudo-first-order kinetics, and the negative of the slope of the line is the pseudo-first-order rate constant (k_obs).

-

For alkaline hydrolysis, the second-order rate constant (k_OH) can be calculated by dividing k_obs by the hydroxide ion concentration.

-

-

pH-Rate Profile:

-

Plot the logarithm of the observed rate constant (log k_obs) against the pH to generate a pH-rate profile. This will visually represent the pH dependence of the hydrolysis.

-

-

Temperature Dependence and Activation Energy:

-

Determine the rate constants at several different temperatures for a given pH.

-

Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

-

The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

-

Conclusion

The hydrolysis of this compound is a critical factor to consider in the development and storage of products containing this surfactant. The rate of this degradation reaction is highly dependent on both pH and temperature, with increased instability observed in acidic and alkaline conditions and at elevated temperatures. By understanding the mechanisms of hydrolysis and employing systematic kinetic studies as outlined in this guide, researchers and formulation scientists can predict and control the stability of this compound-containing products, ensuring their quality and efficacy over their intended shelf life. Further research to generate specific quantitative kinetic data for a broader range of this compound structures would be highly beneficial to the scientific and industrial communities.

References

- 1. Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. alfachemic.com [alfachemic.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Disodium Sulfosuccinate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of disodium (B8443419) sulfosuccinate (B1259242) in aqueous solutions. Disodium sulfosuccinates are a class of anionic surfactants widely used in the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, wetting, and dispersing properties. Understanding their stability is crucial for ensuring product quality, efficacy, and shelf-life. This document details the degradation pathways, kinetics, and analytical methodologies for assessing the stability of these compounds.

Core Concepts: Thermal Stability and Degradation Mechanisms

Disodium sulfosuccinate esters are susceptible to degradation, primarily through the hydrolysis of their ester linkages. This process is significantly influenced by temperature and pH.

Key Factors Influencing Degradation:

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis. Significant degradation can be observed at temperatures above 30-40°C, with rapid hydrolysis occurring at higher temperatures.[1] Storage of disodium lauryl sulfosuccinate at temperatures above 80°C is not recommended due to rapid hydrolysis.[2]

-

pH: The stability of disodium sulfosuccinates is optimal in the neutral pH range. Both acidic and alkaline conditions catalyze the hydrolysis of the ester bonds.[1][3] The recommended pH range for formulations containing disodium laureth sulfosuccinate is typically between 5.0 and 7.0 to minimize hydrolysis.[1]

-

Structure: The stability of sulfosuccinate esters can also be influenced by their molecular structure, such as the nature of the alcohol moiety.

The primary degradation pathway for dialkyl sulfosuccinates, such as docusate (B154912) sodium (dioctyl sodium sulfosuccinate), involves the cleavage of one of the ester bonds to form a monoester and the corresponding alcohol.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of disodium sulfosuccinates. It is important to note that comprehensive kinetic data across a wide range of temperatures and pH values is limited in publicly available literature.

Table 1: Hydrolysis Half-life of Docusate Sodium in Aqueous Solution

| pH | Temperature | Half-life | Reference |

| 7 | Not Specified | 6.7 years | PubChem CID 23673837 |

| 8 | Not Specified | 243 days | PubChem CID 23673837 |

Note: The temperature for this data was not specified in the source. These values are likely at or near ambient temperature (e.g., 25°C).

Table 2: General Thermal Stability of Disodium Laureth Sulfosuccinate

| Temperature | Observation |

| > 30°C | Hydrolysis may begin. |

| > 40°C | Hydrolysis is rapid. |

Degradation Pathway and Experimental Workflow

The degradation of disodium sulfosuccinates and the workflow for stability testing can be visualized as follows:

Experimental Protocols

This section outlines a detailed methodology for conducting thermal stability studies on this compound in solution, incorporating principles from forced degradation studies and utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Protocol for Thermal Stability Study

This protocol is designed to assess the thermal degradation of a this compound, such as docusate sodium, in an aqueous solution as a function of time and temperature.

1. Materials and Equipment:

-

This compound reference standard

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC vials

-

Stability chambers or ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C, 60°C)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase reagents (e.g., acetonitrile, ammonium (B1175870) acetate)

2. Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Stability Samples:

-

For each temperature and pH to be studied, prepare a set of stability samples by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) in volumetric flasks using high-purity water.

-

Adjust the pH of the solutions to the target values (e.g., pH 4, 7, and 9) using dilute acid (e.g., HCl) or base (e.g., NaOH).

-

Transfer aliquots of each solution into individual, tightly sealed containers (e.g., glass vials) to prevent evaporation.

-

-

Stability Study:

-

Place the sets of samples in stability chambers or ovens maintained at the desired temperatures (e.g., 40°C, 50°C, 60°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours, and weekly thereafter), remove one vial from each set.

-

Allow the samples to cool to room temperature.

-

-

Sample Analysis:

-

Transfer an aliquot of each cooled sample into an HPLC vial.

-

Analyze the samples using a validated stability-indicating HPLC method (see Protocol 4.2) to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each temperature and pH condition.

-

Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis in excess water).

-

Calculate the degradation rate constant (k) from the slope of the line of the natural logarithm of concentration versus time.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

If data is collected at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction.

-

HPLC Method for the Analysis of Docusate Sodium

The following is a representative HPLC method for the quantification of docusate sodium. Method parameters may need to be optimized for specific instruments and degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |

| Gradient | 70% A / 30% B, hold for 5 minLinear gradient to 100% B over 10 minHold at 100% B for 5 minReturn to initial conditions and equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 214 nm or MS in negative ion mode |

Standard Preparation:

Prepare a series of calibration standards of the this compound reference standard in the mobile phase, ranging from approximately 1 µg/mL to 200 µg/mL.

Analysis:

Inject the calibration standards and the samples from the stability study. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the stability samples.

Conclusion

The thermal stability of this compound in solution is a critical parameter for formulation development and ensuring product quality. Degradation, primarily through hydrolysis of the ester linkages, is accelerated by elevated temperatures and deviation from a neutral pH. This guide provides an overview of the degradation process, available quantitative data, and detailed experimental protocols for assessing the stability of these important excipients. For comprehensive stability assessments, it is recommended to conduct tailored studies under conditions relevant to the specific product formulation and storage.

References

In-Depth Technical Guide: Interaction of Disodium Sulfosuccinate with Polymers and Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between disodium (B8443419) sulfosuccinate (B1259242) surfactants and various polymers and proteins. The information presented herein is curated from scientific literature to support research and development in fields such as pharmaceuticals, cosmetics, and material science.

Core Principles of Interaction

Disodium sulfosuccinates, a class of anionic surfactants, are characterized by their sulfonate head group and typically branched alkyl chains. A prominent example is sodium dioctyl sulfosuccinate, also known as Aerosol OT or DOSS. Their interactions with polymers and proteins are primarily governed by a combination of electrostatic and hydrophobic forces.

With Polymers: The nature of the interaction is heavily dependent on the charge of the polymer.

-

Oppositely Charged Polymers (Cationic): Strong electrostatic attractions dominate, often leading to the formation of complex coacervates.

-

Neutral Polymers: Interactions are generally weaker and driven by hydrophobic associations between the surfactant's alkyl tails and hydrophobic segments of the polymer. The presence of the polymer can induce the formation of surfactant micelles at concentrations below the surfactant's own critical micelle concentration (CMC). This polymer-concentration-dependent onset of micellization is termed the critical aggregation concentration (CAC).[1][2][3][4]

-

Like-Charged Polymers (Anionic): Electrostatic repulsion generally hinders interaction, though complex formation can still occur under certain conditions, such as high ionic strength.

A widely accepted model for the structure of polymer-surfactant complexes is the "necklace model," where the polymer chain wraps around and connects multiple surfactant micelles.[1]

With Proteins: The interaction with proteins is multifaceted and can result in a range of outcomes from simple binding to complete denaturation. Key factors influencing the interaction include the protein's surface charge, hydrophobicity, and conformational stability, as well as the surfactant concentration.

-

Low Surfactant Concentrations: Initial binding is often electrostatic, with the anionic sulfosuccinate head groups interacting with positively charged residues on the protein surface.

-

Increasing Surfactant Concentrations: As the concentration of disodium sulfosuccinate increases, hydrophobic interactions become more significant. The alkyl tails of the surfactant can penetrate the protein's hydrophobic core, leading to conformational changes.

-

High Surfactant Concentrations: At sufficiently high concentrations, the cooperative binding of surfactant molecules can lead to the unfolding and denaturation of the protein. This process involves a synergy of electrostatic and hydrophobic contributions, where initial electrostatic interactions may "loosen" the protein structure, allowing for subsequent hydrophobic penetration and unfolding.[5]

Quantitative Data on Interactions

The following tables summarize key quantitative parameters for the interaction of disodium sulfosuccinates with selected polymers and proteins.

Table 1: Interaction of Disodium Sulfosuccinates with Polymers

| Polymer | Surfactant | Technique | Parameter | Value | Reference |

| Poly(ethylene glycol) (PEG) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Binding Constant (K) | Dependent on PEG molecular weight | [6] |

| Poly(ethylene glycol) (PEG) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | Endothermic, followed by exothermic at higher MW | [6] |

| Polyvinylpyrrolidone (PVP) | Sodium Dioctyl Sulfosuccinate (AOT) | Various | Complex Formation | Confirmed | [7] |

| Anionic Sodium Carboxymethyl Cellulose | Anionic Stepwet DF-95 (a sulfosuccinate) | Rheology & Surface Tensiometry | Critical Aggregation Concentration (CAC) | 80-100 ppm | [4] |

Table 2: Interaction of Disodium Sulfosuccinates with Proteins

| Protein | Surfactant | Technique | Parameter | Value | Reference |

| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Fluorescence Spectroscopy | Binding Constant (K) | ~10^4 M^-1 | [8] |

| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Fluorescence Spectroscopy | Number of Binding Sites (n) | ~1 | [8] |

| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | Varies with concentration | [9] |

| Lysozyme | Sodium Dioctyl Sulfosuccinate (DOSS) | Bioactivity Assay | Catalytic Activity | Retained native function at low concentrations | |

| Lysozyme | Sodium Dodecyl Sulfate (SDS) - a related anionic surfactant | Molecular Dynamics Simulation | Denaturation Mechanism | Electrostatic interactions followed by hydrophobic insertion | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein (e.g., 10-20 µM Bovine Serum Albumin) or polymer in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Prepare a solution of this compound (e.g., 15-20 times the concentration of the macromolecule) in the same buffer.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Fill the sample cell with the protein or polymer solution.

-

Load the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 15-20 injections of 7-12 µL each) of the surfactant solution into the sample cell.

-

The first injection is typically smaller (1-2 µL) to account for initial diffusion effects.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of surfactant to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites binding model) to extract the thermodynamic parameters.

-

Fluorescence Spectroscopy

Objective: To investigate the binding affinity and conformational changes in proteins upon interaction with this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein (e.g., 5 µM Bovine Serum Albumin) in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

Prepare a series of samples with a fixed protein concentration and varying concentrations of the surfactant.

-

-

Instrumentation and Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 280 nm or 295 nm to selectively excite tyrosine and tryptophan residues or just tryptophan, respectively.

-

Record the emission spectra over a suitable range (e.g., 300-450 nm).

-

-

Fluorescence Quenching Measurement:

-

Measure the fluorescence intensity of the protein solution in the absence of the surfactant.

-

Sequentially add aliquots of the surfactant solution to the protein solution and record the fluorescence spectrum after each addition.

-

Correct for the inner filter effect if necessary.

-

-

Data Analysis:

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (K) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Q].

-

Thermodynamic parameters can be determined by performing the experiment at different temperatures and using the van't Hoff equation.

-

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and size distribution of polymer-surfactant or protein-surfactant complexes.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the polymer or protein and the this compound at the desired concentrations in a filtered buffer.

-

Filter the final solutions through a low protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

-

Instrumentation and Setup:

-

Use a dynamic light scattering instrument equipped with a laser light source and a detector at a specific angle (e.g., 90° or 173°).

-

Equilibrate the sample at the desired temperature.

-

-

Measurement:

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles in solution.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the scattered light intensity.

-

From the autocorrelation function, the translational diffusion coefficient (D) is determined.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

-

The size distribution of the particles in the sample is also obtained.

-

Visualization of Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the interaction of this compound with polymers and proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Vitro Toxicological Profile of Disodium Sulfosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) sulfosuccinate (B1259242) and its derivatives are anionic surfactants widely utilized in the formulation of cosmetics, personal care products, and pharmaceuticals. Their primary function is to reduce surface tension, enabling the mixing of oil and water-based ingredients to facilitate cleansing and foaming. This technical guide provides an in-depth overview of the in-vitro toxicological profile of pure disodium sulfosuccinate, with a focus on data relevant to researchers and professionals in drug development. Due to the limited availability of data on pure this compound, this guide incorporates findings on closely related analogues, primarily Disodium Laureth Sulfosuccinate (DLS), to provide a comprehensive safety assessment. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Cytotoxicity Profile

The cytotoxic potential of this compound and its analogues has been evaluated using various in-vitro cell-based assays. These assays are crucial for determining the concentration at which a substance may induce cell death and for establishing preliminary safety parameters for formulation development.

Table 1: In-Vitro Cytotoxicity Data for Sulfosuccinate Derivatives

| Compound Tested | Cell Line | Assay | Endpoint | Result | Citation |

| Dioctyl Sodium Sulfosuccinate | Not specified | Not specified | LD50 (Oral, Rat) | >3100 mg/kg | [1] |

| Dioctyl Sodium Sulfosuccinate | Not specified | Not specified | LD50 (Dermal, Rabbit) | >10000 mg/kg | [1] |

Genotoxicity Assessment

Genotoxicity assays are essential for identifying substances that can cause damage to genetic material (DNA), potentially leading to mutations or cancer. Standard in-vitro test batteries for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in-vitro micronucleus assay.

Table 2: In-Vitro Genotoxicity Data for Disodium Laureth Sulfosuccinate

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Citation |

| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and without S9 | Not specified | Negative | [2][3] |

| Micronucleus Test | Not specified (mammalian cells) | Not specified | Not specified | Negative | [3] |

The available data on Disodium Laureth Sulfosuccinate consistently demonstrates a lack of mutagenic potential in standard in-vitro genotoxicity tests.[2][3]

Irritation Potential

Skin Irritation

In-vitro reconstructed human epidermis models are widely used to assess the skin irritation potential of cosmetic and chemical ingredients, providing a reliable alternative to animal testing.

Table 3: In-Vitro Skin Irritation Data for Disodium Laureth Sulfosuccinate

| Assay | Test System | Exposure Time | Endpoint | Result | Citation |

| EpiDerm™ Skin Irritation Test | Reconstructed Human Epidermis | 60 minutes | Cell Viability (MTT Assay) | Potential for irritation, concentration-dependent | [4] |

Disodium laureth sulfosuccinate has been shown to have a potential for skin irritation, which is dependent on the concentration used in a formulation.[4]

Eye Irritation

The potential for eye irritation is a critical safety consideration for products used around the eye area. In-vitro methods are employed to predict this endpoint.

Table 4: Eye Irritation Data for Disodium Laureth Sulfosuccinate

| Assay | Test System | Endpoint | Result | Citation |

| Not specified | Not specified | Ocular irritation | Moderate to strong eye irritant | [2] |

Disodium laureth sulfosuccinate is considered to be a moderate to strong eye irritant.[2]

Potential Signaling Pathways in Surfactant-Induced Toxicity

While specific studies on the signaling pathways affected by pure this compound are limited, research on other surfactants provides insights into the potential mechanisms of toxicity. These mechanisms often involve the disruption of cellular membranes and the activation of stress-response pathways.

Oxidative Stress and Apoptosis

Surfactants can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, trigger apoptosis (programmed cell death) through various signaling cascades. Key pathways that may be involved include:

-

ROS-ERS-Ca²⁺-ERK Pathway: Increased ROS can lead to endoplasmic reticulum stress (ERS), which disrupts intracellular calcium (Ca²⁺) homeostasis and modulates the extracellular signal-regulated kinase (ERK) pathway, ultimately leading to apoptosis.[5][6]

-

ROS/JNK-Mediated Mitochondrial/Caspase Pathway: Oxidative stress can activate the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.[7]

Caption: Potential signaling cascade of surfactant-induced apoptosis.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating inflammatory responses. Oxidative stress induced by surfactants can lead to the activation of these pathways, resulting in the production of pro-inflammatory cytokines.[8][9]

Caption: Surfactant-induced inflammatory signaling pathways.

Experimental Protocols

In-Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: MTT assay experimental workflow.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of pure this compound in culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In-Vitro Skin Irritation: Reconstructed Human Epidermis (EpiDerm™) Test

This test method utilizes a three-dimensional human epidermis model to assess the skin irritation potential of a test substance.

Workflow:

Caption: EpiDerm™ skin irritation test workflow.

Detailed Methodology:

-

Tissue Preparation: Upon receipt, place the EpiDerm™ tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO₂.

-

Application of Test Substance: Apply 50 µL of the test substance (pure this compound), a positive control (5% sodium dodecyl sulfate (B86663) solution), and a negative control (phosphate-buffered saline) to the surface of triplicate tissues.

-

Exposure: Incubate the tissues for 60 minutes at 37°C and 5% CO₂.

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

-

Viability Assessment: Assess tissue viability using the MTT assay as described in section 6.1.

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In-Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

Workflow:

Caption: Ames test experimental workflow.